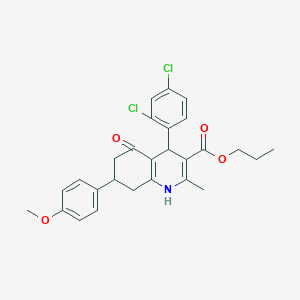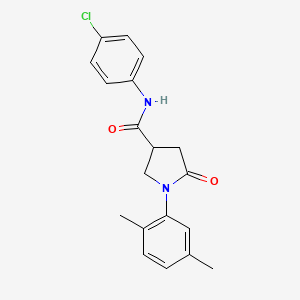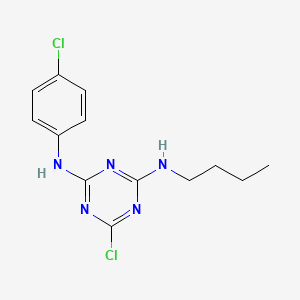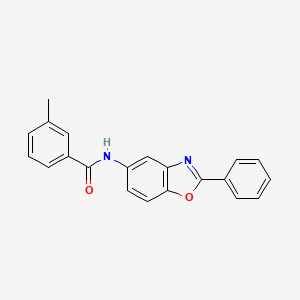![molecular formula C27H20N2O2 B4895779 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol is a synthetic compound that belongs to the class of azo dyes. It is commonly referred to as Sudan I and is used as a coloring agent in various industries such as food, cosmetic, and textile. However, due to its potential carcinogenicity, Sudan I has been banned in many countries. Despite its harmful effects, 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol is not fully understood. However, it is believed that the compound undergoes metabolic activation in the liver to form reactive intermediates that can bind to DNA and induce mutations. This can lead to the development of tumors.
Biochemical and Physiological Effects
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells. It can also cause cell cycle arrest and apoptosis. In addition, Sudan I can affect the expression of genes involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol in lab experiments are its well-established synthesis method and its ability to induce tumors in animal models. However, the limitations are its potential carcinogenicity and the fact that it is banned in many countries.
Orientations Futures
For the study of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol include the development of alternative azo dyes that are less harmful. In addition, the compound can be used as a tool to study the molecular mechanisms of carcinogenesis. Furthermore, the development of biosensors for the detection of Sudan I in food and cosmetic products can help to ensure consumer safety.
Méthodes De Synthèse
The synthesis of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol involves the reaction of 2-naphthol with benzyl chloride to form 2-(benzyloxy)-1-naphthol. This intermediate is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-naphthol to form the final product, 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol.
Applications De Recherche Scientifique
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been extensively studied for its scientific research application. It has been used as a model compound to study the carcinogenicity of azo dyes. Studies have shown that Sudan I can induce liver tumors in rats and mice. It has also been used as a substrate for the development of biosensors for the detection of Sudan I in food and cosmetic products.
Propriétés
IUPAC Name |
1-[(2-phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-24-16-14-20-10-4-6-12-22(20)26(24)28-29-27-23-13-7-5-11-21(23)15-17-25(27)31-18-19-8-2-1-3-9-19/h1-17,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOOANDCDRQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)


![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)
![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)